3-(1-Methyl-2-indolylthio)propionic acid
Description
3-(1-Methyl-2-indolylthio)propionic acid is a propionic acid derivative featuring a 1-methylindole-2-thio group. This compound belongs to the broader class of 3-(alkylthio)propionic acids, which are industrially significant for their thermal stability, antioxidant properties, and lubrication capabilities .
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-(1-methylindol-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO2S/c1-13-10-5-3-2-4-9(10)8-11(13)16-7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
LWNJGCIPRYTCJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1SCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-(1-Methyl-2-indolylthio)propionic acid with structurally related propionic acid derivatives:
Key Research Findings
Thermal and Oxidative Stability: Thioether-containing derivatives (e.g., this compound) exhibit superior thermal and oxidative resistance compared to oxygen-linked analogs like 3-(3-Methoxyphenyl)propionic acid .
Biological Activity: Indole-3-propionic acid, an unsubstituted analog, demonstrates neuroprotective effects in preclinical studies . The addition of a methyl group and thioether in this compound could modulate its interaction with enzymes or receptors. Hydroxy-substituted derivatives (e.g., 2-Hydroxy-3-(1-methylindol-3-yl)propanoic acid) show increased solubility, making them more suitable for aqueous applications .
Industrial vs. Biological Roles :
- Benzothiazole derivatives (e.g., 3-(2-Benzothiazolylthio)propionic Acid) are primarily used in industrial settings, whereas phenyl- and indole-substituted analogs have dual roles in materials and biomedicine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
